molecular formula C22H43NO4 B051857 9-Nitroxystearic acid CAS No. 50613-97-3

9-Nitroxystearic acid

Cat. No.: B051857
CAS No.: 50613-97-3
M. Wt: 385.6 g/mol
InChI Key: HOHGWXZGBJUUGY-UHFFFAOYSA-N
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Description

9-Nitroxystearic acid is a long-chain fatty acid derivative characterized by the presence of a nitro group at the ninth carbon position of the stearic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-nitroxystearic acid typically involves the nitration of stearic acid. This process can be achieved through the reaction of stearic acid with nitric acid in the presence of a catalyst. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the ninth carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 9-Aminostearic acid.

    Substitution: Various substituted stearic acid derivatives.

Scientific Research Applications

9-Nitroxystearic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating inflammatory responses.

    Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-nitroxystearic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes such as apoptosis and inflammation. The compound’s effects on cell membranes and signaling pathways are of particular interest in understanding its biological activities.

Comparison with Similar Compounds

    9-Hydroxystearic Acid: Similar in structure but with a hydroxyl group instead of a nitro group.

    5-Nitroxystearic Acid: Another nitro-stearic acid derivative with the nitro group at the fifth carbon position.

Comparison:

    Uniqueness: 9-Nitroxystearic acid is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity.

    Chemical Properties: The presence of the nitro group at the ninth position imparts distinct redox properties compared to other derivatives.

    Biological Activity: The specific positioning of the nitro group can affect the compound’s interaction with biological targets, leading to different biological effects.

Properties

IUPAC Name

8-(3-hydroxy-4,4-dimethyl-2-nonyl-1,3-oxazolidin-2-yl)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO4/c1-4-5-6-7-8-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-10-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHGWXZGBJUUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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